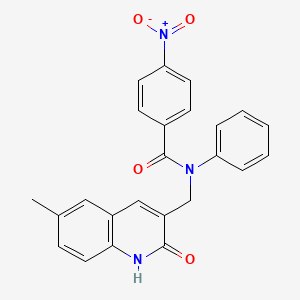
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, also known as HMN-176, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide prevents cancer cells from dividing and proliferating, leading to cell death. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its potent anti-tumor activity, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its specificity for tubulin, which may limit its use in studying other cellular processes.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. One area of interest is the development of combination therapies using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide and other anti-cancer agents. Another area of interest is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide analogs with improved pharmacokinetic properties and specificity for cancer cells. Finally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide and its potential applications in other disease states.
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a promising compound with potent anti-tumor activity and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and develop new cancer therapies using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with 4-nitrobenzoyl chloride and phenylmagnesium bromide. The resulting compound is then treated with hydrochloric acid to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. This synthesis method has been optimized to produce high yields of pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, making it a viable candidate for further research.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has potent anti-tumor activity, inhibiting the growth of various cancer cell lines. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-12-22-18(13-16)14-19(23(28)25-22)15-26(20-5-3-2-4-6-20)24(29)17-8-10-21(11-9-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGHIKZFYPQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

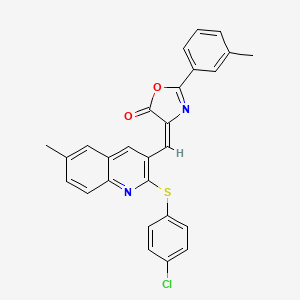

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
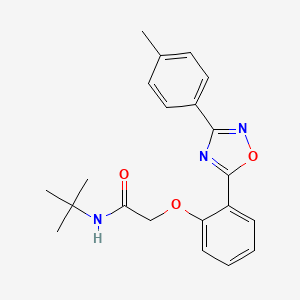
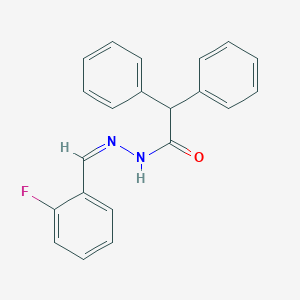
![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)

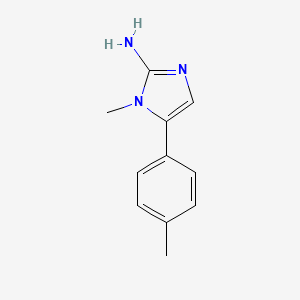
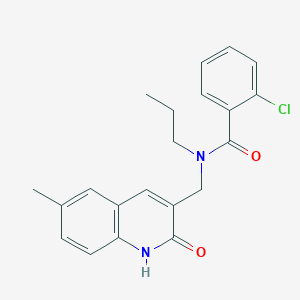
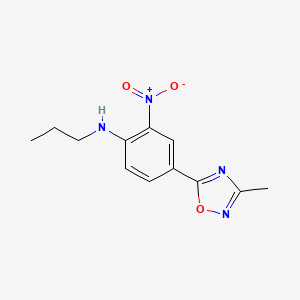
![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7689518.png)
